N~2~-Hydroxy-D-asparaginyl-L-proline
Description
Bioactive peptides are short chains of amino acids that elicit specific physiological effects. Their activity is intrinsically linked to their three-dimensional structure, which is dictated by the sequence and nature of their amino acid residues. While the 20 proteinogenic amino acids provide a vast combinatorial potential, nature and science have expanded this repertoire through various modifications. These modifications can enhance stability, modulate biological activity, and introduce novel functionalities. N²-Hydroxy-D-asparaginyl-L-proline is a dipeptide that encapsulates three key modifications: N-hydroxylation, the presence of a D-amino acid, and the inclusion of the conformationally constrained amino acid, proline.
Structure
3D Structure
Properties
CAS No. |
88070-82-0 |
|---|---|
Molecular Formula |
C9H15N3O5 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
(2S)-1-[(2R)-4-amino-2-(hydroxyamino)-4-oxobutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H15N3O5/c10-7(13)4-5(11-17)8(14)12-3-1-2-6(12)9(15)16/h5-6,11,17H,1-4H2,(H2,10,13)(H,15,16)/t5-,6+/m1/s1 |
InChI Key |
GAHKTIUWMJOTMJ-RITPCOANSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H](CC(=O)N)NO)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC(=O)N)NO)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for N2 Hydroxy D Asparaginyl L Proline and Analogous Compounds
Strategies for the Preparation of Hydroxylated Asparagine Residues
The introduction of a hydroxyl group onto the asparagine side chain can be achieved through both enzymatic and chemical methodologies. These approaches offer distinct advantages in terms of stereocontrol and scalability.
Enzymatic Approaches for Asparagine Hydroxylation
Biocatalysis presents an elegant and highly selective method for the hydroxylation of amino acids. Enzymes, particularly from the 2-oxoglutarate-dependent dioxygenase family, have demonstrated the ability to catalyze the stereospecific hydroxylation of various amino acid substrates.
Recent research has identified novel amino acid hydroxylases with the potential for such transformations. For instance, a hydroxylase from Sulfobacillus thermotolerans Y0017 has been shown to effectively catalyze the β-hydroxylation of L-histidine and L-glutamine, producing the corresponding L-threo-β-hydroxy amino acids with high titers in whole-cell bioconversion systems. nih.gov While this specific enzyme acts on histidine and glutamine, it underscores the potential of this enzyme class for asparagine hydroxylation. The enzymatic synthesis of β-hydroxy-α-amino acids is considered a selective, sustainable, and environmentally favorable process. nih.gov
A chemoenzymatic approach has been successfully developed for the synthesis of L-erythro-β-hydroxyaspartic acid, a close structural analog of hydroxyasparagine. nih.gov This method involves an initial chemical step of ammonolysis of (±)-trans-epoxysuccinic acid to produce a racemic mixture of β-hydroxyaspartic acid. Subsequently, an enzymatic resolution step is employed to isolate the desired L-isomer. nih.gov This strategy highlights how a combination of chemical and biological transformations can be effectively utilized to achieve the desired stereochemistry.
| Enzyme/Method | Substrate(s) | Product(s) | Key Features |
| Amino acid hydroxylase (from Sulfobacillus thermotolerans Y0017) | L-Histidine, L-Gln | L-threo-β-hydroxy-His, L-threo-β-hydroxy-Gln | Regioselective and stereoselective hydroxylation; high titers achievable through whole-cell bioconversion. nih.gov |
| Chemoenzymatic Synthesis | (±)-trans-Epoxysuccinic acid, Ammonia | L-erythro-β-hydroxyaspartic acid | Combines chemical synthesis to create the racemic precursor followed by enzymatic resolution for stereoselectivity. nih.gov |
Chemical Synthesis Routes to N2-Hydroxylated Asparagine
Chemical synthesis offers a versatile alternative for producing hydroxylated asparagine derivatives. Various strategies have been developed to control the stereochemistry of the newly formed hydroxyl and amino functionalities.
One effective approach is the asymmetric synthesis of erythro-β-hydroxyasparagine. nih.gov A three-step synthetic method has been developed that couples enzymatic resolution with an amide transfer reaction to yield the target molecule. nih.gov Another powerful technique involves the Brønsted base-catalyzed syn-selective direct aldol (B89426) reaction of glycine (B1666218) Schiff bases, which can be adapted for the synthesis of a variety of β-hydroxy α-amino acids. nih.govacs.org
Furthermore, methods for the direct N-hydroxylation of amino acids have been established. A convenient solid-phase method allows for the conversion of amino acids to their N-hydroxylated derivatives, facilitating the synthesis of hydroxamate-based pseudo-peptides. researchgate.net This approach is particularly relevant for the synthesis of the target dipeptide.
| Synthetic Route | Key Reagents/Steps | Product Type | Key Features |
| Asymmetric Synthesis | Enzymatic resolution, Amide transfer | erythro-β-hydroxyasparagine | Provides stereocontrol over the hydroxyl and amino groups. nih.gov |
| Brønsted Base-Catalyzed Aldol Reaction | Glycine Schiff bases, Brønsted base catalyst | syn-β-hydroxy α-amino acids | Enantio- and syn-selective synthesis. nih.govacs.org |
| Solid-Phase N-Hydroxylation | Solid support-bound amino acid | N-hydroxylated amino acid derivatives | Allows for the direct introduction of the N-hydroxyl group on a solid support. researchgate.net |
Synthesis of D-Proline and its Derivatives
Enantioselective Synthesis of D-Proline
D-proline is an important chiral intermediate in the synthesis of various biologically active molecules. researchgate.net Several methods have been developed for its enantioselective synthesis, moving beyond classical resolution of racemic mixtures.
One efficient method involves the asymmetric catalytic hydrogenation of pyrrolidine-2-formaldehyde. This process, which utilizes a catalyst and an organic base, offers a simple and environmentally friendly route to D-proline with high optical purity and is suitable for industrial-scale production. google.com Another promising approach is the use of a proline racemase–proline dehydrogenase cascade system, which allows for the enantioselective production of D-proline from the more readily available L-proline. researchgate.net
| Synthesis Method | Starting Material | Key Reagents/Enzymes | Product | Key Advantages |
| Asymmetric Catalytic Hydrogenation | Pyrrolidine-2-formaldehyde | Catalyst, Potassium tert-butoxide | D-proline | Small catalyst amount, reusable catalyst, high optical purity. google.com |
| Enzymatic Cascade | L-proline | Proline racemase, Proline dehydrogenase | D-proline | Enantioselective production from the natural enantiomer. researchgate.net |
Preparation of Modified D-Proline Scaffolds for Peptide Elaboration
The modification of the proline ring can introduce valuable structural and functional diversity into peptides. A particularly innovative and practical approach for this is "proline editing". nih.govnih.gov
In this solid-phase methodology, a peptide is first synthesized to incorporate a hydroxyproline (B1673980) (Hyp) residue. The hydroxyl group is then protected during the subsequent steps of peptide elongation. After the full peptide chain is assembled, the protecting group on the Hyp hydroxyl is selectively removed, and the hydroxyl group is then chemically modified. This allows for the stereospecific conversion of the hydroxyproline residue into a wide array of 4-substituted proline analogs directly on the solid support. nih.govnih.gov This technique avoids the need for the often lengthy solution-phase synthesis of individual modified proline monomers. nih.gov
Beyond the 4-position, synthetic strategies have also been developed for the stereoselective synthesis of 3-substituted and α-substituted (quaternary) proline analogs, further expanding the toolkit for creating modified D-proline scaffolds. nih.govnih.gov
Peptide Bond Formation Techniques for Constructing N2-Hydroxy-D-asparaginyl-L-proline
The final step in the synthesis is the formation of the peptide bond between the N2-hydroxy-D-asparagine and L-proline moieties. This coupling presents challenges due to the potential for side reactions involving the hydroxyl group of the asparagine derivative and the sterically hindered nature of the coupling partners.
The use of in-situ activating reagents is a widely accepted strategy for peptide bond formation, especially for difficult couplings. sigmaaldrich.com These reagents, which include phosphonium (B103445) salts (e.g., PyBOP) and aminium (uronium) salts (e.g., HBTU, HATU, HCTU), convert the protected amino acid into a reactive species in the presence of a tertiary base, facilitating rapid and efficient coupling with minimal side reactions. sigmaaldrich.com For particularly challenging couplings, reagents like HATU and COMU, which generate more reactive OAt and Oxyma esters respectively, are often employed. sigmaaldrich.combachem.com
When incorporating N-hydroxylated amino acids into a peptide chain using solid-phase peptide synthesis (SPPS), a strategic approach is to pre-form the hydroxamate bond in solution and incorporate the modified building block as a dipeptide fragment. This simplifies the SPPS protocol and avoids the use of more labile reagents on the solid support. rsc.org The hydroxyl group of the asparagine derivative may require protection during the coupling step to prevent unwanted side reactions, although some modern coupling reagents can be effective even in the presence of unprotected hydroxyl groups. researchgate.netchemrxiv.org
| Coupling Reagent Class | Examples | Activating Species Generated | Key Applications/Features |
| Phosphonium Salts | BOP, PyBOP, PyAOP | OBt or OAt esters | Widely used for routine and difficult couplings; can be used in excess. sigmaaldrich.com |
| Aminium (Uronium) Salts | HBTU, TBTU, HCTU, HATU, COMU | OBt, O-6-ClBt, OAt, or Oxyma esters | High reactivity, fast reactions; HATU and COMU are particularly efficient for hindered couplings. sigmaaldrich.combachem.com |
| Carbodiimides | DCC, DIC | O-acylisourea (intermediate) | Often used with additives like HOBt or Oxyma Pure to suppress racemization. bachem.com |
Solution-Phase Coupling Methodologies for Dipeptide Synthesis
Solution-phase peptide synthesis (LPPS), the classical method preceding SPPS, remains highly relevant for large-scale production and for synthesizing peptides that are challenging for solid-phase techniques. chempep.comspringernature.combachem.com This approach involves the coupling of protected amino acid derivatives in a suitable organic solvent, followed by workup and purification of the intermediate product after each step. bachem.com
The synthesis of N²-Hydroxy-D-asparaginyl-L-proline in solution would typically involve the following key steps:
Protection: The N-hydroxy and side-chain amide of D-asparagine, along with the carboxylic acid of L-proline, are protected. For instance, N²-Boc-D-Asn(Trt)-OH could be used as the N-terminal residue and H-L-Pro-OMe as the C-terminal residue.
Coupling: The two protected amino acid fragments are coupled in a solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) using a coupling reagent. Propylphosphonic anhydride (B1165640) (T3P®) has been shown to be effective in preventing racemization during solution-phase coupling. mdpi.com
Deprotection and Purification: After coupling, the product is isolated, often by extraction or precipitation. mdpi.com One or both protecting groups are then selectively removed to yield the final dipeptide or an intermediate for further elongation. The purification of intermediates at each stage is a key advantage of LPPS, potentially leading to a purer final product. bachem.com
While LPPS offers precise control and scalability, it is generally more labor-intensive and time-consuming than SPPS due to the required purification of intermediates. bachem.com
Methodological Aspects of Purification and Structural Characterization of N²-Hydroxy-D-asparaginyl-L-proline
Following synthesis by either SPPS or solution-phase methods, the crude dipeptide must undergo rigorous purification and structural verification to ensure its identity and purity.
Purification: The primary technique for the purification of synthetic peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . The crude peptide, dissolved in an aqueous solvent, is injected onto a column containing a nonpolar stationary phase (e.g., C18 silica). A gradient of increasing organic solvent (typically acetonitrile) is used to elute the components. The desired peptide is separated from impurities and reaction by-products based on its hydrophobicity. Fractions containing the pure product are collected, combined, and then lyophilized (freeze-dried) to obtain the final peptide as a stable, fluffy powder. ejbiotechnology.info
Structural Characterization: A combination of analytical techniques is employed to confirm that the correct molecule has been synthesized.
| Analytical Technique | Purpose | Information Obtained |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Determines the purity of the final product by showing a single major peak corresponding to the target peptide. |
| Mass Spectrometry (MS) | Molecular Weight Verification | Typically using Electrospray Ionization (ESI-MS), this technique measures the mass-to-charge ratio of the peptide, confirming its molecular weight matches the theoretical value. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the covalent structure, the presence of the N-hydroxy group, and the integrity of the amino acid residues. |
| 2D NMR (e.g., COSY, HSQC) | Connectivity and Stereochemistry | These advanced NMR techniques establish correlations between atoms, confirming the bond connectivity and can help in assigning the stereochemistry of the chiral centers. |
| Amino Acid Analysis (AAA) | Compositional Verification | The peptide is hydrolyzed into its constituent amino acids, which are then quantified to confirm the correct amino acid ratio (in this case, 1:1 D-asparagine to L-proline). |
These methods, when used in concert, provide unambiguous confirmation of the successful synthesis, purity, and structure of N²-Hydroxy-D-asparaginyl-L-proline.
Biochemical and Enzymatic Interactions of N2 Hydroxy D Asparaginyl L Proline
Exploration of Enzyme Substrate and Inhibitor Specificity
The unique structure of N2-Hydroxy-D-asparaginyl-L-proline, a dipeptide featuring a hydroxylated D-amino acid, suggests complex interactions with various enzymes. Its potential as a substrate or inhibitor is dictated by the specificity of enzyme active sites for its constituent parts: a D-asparagine residue, a hydroxyl group on the amide nitrogen, and a C-terminal L-proline.
Peptidases and proteases exhibit high specificity, and the modifications present in N2-Hydroxy-D-asparaginyl-L-proline would significantly influence its recognition and cleavage.
Prolidase (PEPD) : This cytosolic metalloproteinase is unique in its ability to hydrolyze the peptide bond of imidodipeptides with a C-terminal proline or hydroxyproline (B1673980). nih.gov Its primary role is in the final stages of collagen catabolism, releasing proline and hydroxyproline for recycling into collagen synthesis. nih.govnih.govresearchgate.net Prolidase's activity is crucial for protein metabolism and matrix remodeling. nih.gov While prolidase efficiently cleaves Xaa-Pro or Xaa-Hyp dipeptides, its specificity for a substrate with an N-terminal D-amino acid that is also hydroxylated is not well-documented. The presence of D-asparagine instead of a typical L-amino acid would likely render N2-Hydroxy-D-asparaginyl-L-proline a poor substrate, and potentially an inhibitor, as the stereochemistry at the alpha-carbon is critical for substrate binding in many peptidases. mdpi.com
Cathepsin D : As a lysosomal aspartic endopeptidase, Cathepsin D plays a role in intracellular protein degradation, antigen processing, and apoptosis. viamedica.plnih.govnih.gov Unlike prolidase, it is an endopeptidase, typically cleaving internal peptide bonds. viamedica.pl However, its substrate specificity is broad. Pepstatin A, a potent natural inhibitor of aspartic proteases including Cathepsin D, is a pentapeptide containing the unusual amino acid statine. cyu.fr The crystal structure of Cathepsin D complexed with pepstatin reveals key interactions within the active site. pnas.org While Cathepsin D's primary function is not dipeptide cleavage, its potential interaction with N2-Hydroxy-D-asparaginyl-L-proline could occur, possibly as a weak inhibitor, though its non-peptide nature and D-amino acid content make it an atypical ligand. viamedica.plcyu.fr
| Enzyme | Family | Typical Substrate | Predicted Interaction with N~2~-Hydroxy-D-asparaginyl-L-proline | Rationale |
|---|---|---|---|---|
| Prolidase | Metallopeptidase | Dipeptides with C-terminal Proline or Hydroxyproline (Xaa-Pro/Hyp) nih.gov | Poor substrate, potential inhibitor | Stereospecificity for L-amino acids at the N-terminus; D-asparagine is atypical. mdpi.com |
| Cathepsin D | Aspartic Protease | Proteins (endopeptidase activity) viamedica.pl | Weak inhibitor or no significant interaction | Primarily an endopeptidase; atypical dipeptide structure with a D-amino acid makes it a poor ligand. cyu.fr |
The transport of amino acids and small peptides across cell membranes is mediated by specific solute carrier (SLC) transporters. The SLC1 family includes transporters for both neutral and acidic amino acids. biorxiv.org
SLC1A4 (ASCT1) and SLC1A5 (ASCT2) : These transporters are responsible for the sodium-dependent exchange of neutral amino acids like alanine, serine, cysteine, and glutamine. frontiersin.org They play crucial roles in cellular homeostasis and are highly expressed in proliferating cells and certain cancers to meet increased glutamine demand. frontiersin.orgnih.gov Research has shown that hydroxy-L-proline derivatives can act as selective, high-affinity inhibitors of SLC1A4 and SLC1A5. nih.govnih.gov This suggests that the proline moiety of N2-Hydroxy-D-asparaginyl-L-proline could be recognized by these transporters. However, the presence of the bulky, hydroxylated D-asparagine group would likely prevent transport and may confer inhibitory properties, blocking the binding of typical substrates. nih.govbiorxiv.org
Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the attachment of a specific amino acid to its cognate tRNA molecule, a critical step for protein synthesis. nih.gov These enzymes exhibit high fidelity to prevent errors in translation. nih.gov
The dipeptide nature of N2-Hydroxy-D-asparaginyl-L-proline makes it highly unlikely to be a substrate for either asparaginyl-tRNA synthetase or prolyl-tRNA synthetase, which recognize free amino acids. However, some small molecules can act as inhibitors of aaRSs. nih.gov For instance, halofuginone (B1684669) is an inhibitor of prolyl-tRNA synthetase (ProRS). nih.gov It is conceivable that a dipeptide with modified residues could bind to the active site or an allosteric site of an aaRS, potentially inhibiting its function. The structural dissimilarity to natural amino acids, including the D-configuration and the N-hydroxy group, would likely prevent productive binding but could lead to non-competitive or uncompetitive inhibition, thereby disrupting the normal process of protein synthesis. nih.gov
Metabolic Pathways Involving Hydroxylated Asparagine and Proline Moieties
The constituent parts of N2-Hydroxy-D-asparaginyl-L-proline are related to significant post-translational modifications and metabolic pathways.
Asparagine hydroxylation is a post-translational modification catalyzed by 2-oxoglutarate-dependent dioxygenases (2OG-ox), most notably Factor Inhibiting HIF (FIH). nih.govnih.gov FIH was first identified for its role in regulating the hypoxia-inducible factor (HIF) transcriptional response. nih.gov Under normal oxygen conditions (normoxia), FIH hydroxylates an asparagine residue in the C-terminal transactivation domain of HIF-α, which blocks its interaction with transcriptional coactivators like p300. nih.govmdpi.com
Hydroxylation : This enzymatic reaction requires molecular oxygen, Fe(II), and 2-oxoglutarate as co-substrates. nih.gov The discovery of FIH as an asparaginyl hydroxylase provided a mechanism for oxygen-dependent regulation of transcription. nih.gov Other FIH substrates have since been identified, including proteins involved in signaling pathways like Tankyrase 2 (TNKS2) and the ion channel TRPV3. nih.govnih.gov
Dehydroxylation : Historically considered an irreversible modification, recent evidence suggests that asparagine hydroxylation can be reversed. nih.govnih.gov Studies have shown that the hydroxylation levels of proteins like TNKS2, TRPV3, and HIF1α can decrease rapidly, indicating an active dehydroxylation process rather than reliance on protein degradation and resynthesis. nih.govbiorxiv.org This suggests that asparagine hydroxylation is a dynamic and flexible post-translational modification, similar to phosphorylation or methylation. nih.gov The specific enzymes responsible for this dehydroxylation have not yet been identified. nih.gov
Proline and hydroxyproline metabolism are distinct yet interconnected pathways crucial for collagen synthesis, redox balance, and cellular signaling. nih.govfrontiersin.org
Biosynthesis : Proline is synthesized from glutamate (B1630785) via the intermediate Δ¹-pyrroline-5-carboxylate (P5C). mhmedical.comcreative-proteomics.com The conversion of P5C to proline is catalyzed by P5C reductase (PYCR). mhmedical.com Hydroxyproline, in contrast, is not typically synthesized as a free amino acid. Instead, it is formed by the post-translational hydroxylation of proline residues within procollagen (B1174764) chains, a reaction catalyzed by prolyl hydroxylases. mhmedical.comcreative-proteomics.com Free hydroxyproline is then released during collagen degradation. researchgate.net
Catabolism : The degradation of proline and hydroxyproline is initiated by distinct mitochondrial dehydrogenases, proline dehydrogenase (PRODH) and hydroxyproline dehydrogenase (PRODH2), respectively. researchgate.netresearchgate.net PRODH oxidizes proline back to P5C. creative-proteomics.com P5C can then be converted to glutamate by P5C dehydrogenase (P5CDH). mhmedical.comresearchgate.net This interconversion of proline and P5C, known as the "proline cycle," plays a role in transferring redox potential between cellular compartments. frontiersin.orgresearchgate.net Similarly, hydroxyproline is metabolized to Δ¹-pyrroline-3-hydroxy-5-carboxylate (OH-P5C). nih.govresearchgate.net
Interplay : The metabolic pathways of proline and hydroxyproline intersect because their oxidized products, P5C and OH-P5C, can be substrates for the same downstream enzymes, such as P5C dehydrogenase, leading to potential competition. nih.govnih.gov This metabolic relationship is linked to the cellular response to hypoxia, where proline synthesis and subsequent hydroxylation can influence HIF-1α levels. nih.govnih.gov Prolidase is essential in this interplay, as it releases both proline and hydroxyproline from dipeptides during the final step of collagen breakdown, making them available for their respective metabolic fates. researchgate.net
| Enzyme | Abbreviation | Function | Pathway |
|---|---|---|---|
| Pyrroline-5-Carboxylate Synthase | P5CS | Synthesizes P5C from glutamate mhmedical.com | Proline Biosynthesis |
| Pyrroline-5-Carboxylate Reductase | PYCR | Reduces P5C to Proline researchgate.net | Proline Biosynthesis |
| Proline Dehydrogenase | PRODH | Oxidizes Proline to P5C frontiersin.orgcreative-proteomics.com | Proline Catabolism |
| Pyrroline-5-Carboxylate Dehydrogenase | P5CDH | Converts P5C to Glutamate mhmedical.comresearchgate.net | Proline Catabolism |
| Hydroxyproline Dehydrogenase | PRODH2 | Oxidizes Hydroxyproline to OH-P5C researchgate.netresearchgate.net | Hydroxyproline Catabolism |
Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the biochemical and enzymatic interactions of the chemical compound N2-Hydroxy-D-asparaginyl-L-proline, nor are there any detailed research findings or data tables concerning its stereochemical selectivity in biochemical recognition.
Therefore, it is not possible to provide an article on the requested topic as the necessary scientific data and research findings for "N2-Hydroxy-D-asparaginyl-L-proline" are not present in the public domain.
Structural Biology and Conformational Analysis of N2 Hydroxy D Asparaginyl L Proline
Conformational Preferences and Dynamics of Hydroxylated and D-Amino Acid Containing Peptides
Influence of N2-Hydroxylation on Asparagine Side Chain and Backbone Conformation
The N2-hydroxylation of an asparagine residue introduces a hydroxyl group to the side chain amide nitrogen. This modification can lead to several conformational changes. The presence of the hydroxyl group can alter the electronic properties of the amide, potentially affecting its hydrogen bonding capabilities and rotational barriers. While direct studies on N2-Hydroxy-D-asparaginyl-L-proline are limited, insights can be drawn from studies on other hydroxylated peptides.
Research on asparagine-containing peptides suggests that the side chain conformation is crucial for biological function and can be influenced by post-translational modifications. ed.ac.uk N-hydroxylation can lead to changes in the preferred rotamers of the asparagine side chain due to new intramolecular hydrogen bonding possibilities or altered steric interactions. These changes in the side chain can, in turn, affect the peptide backbone, leading to localized perturbations in the phi (φ) and psi (ψ) dihedral angles. nih.gov
Table 1: Potential Conformational Effects of N2-Hydroxylation on Asparagine
| Conformational Parameter | Potential Influence of N2-Hydroxylation |
| Side Chain Torsion Angles (χ1, χ2) | Altered due to steric hindrance and potential for new intramolecular hydrogen bonds involving the hydroxyl group. |
| Backbone Dihedral Angles (φ, ψ) | Localized perturbations due to changes in side chain conformation and electronic properties of the peptide bond. |
| Hydrogen Bonding | The hydroxyl group can act as both a hydrogen bond donor and acceptor, influencing intra- and intermolecular interactions. |
| Solvation | Increased hydrophilicity of the side chain, potentially altering interactions with the solvent. |
Impact of D-Proline on Dipeptide Ring Puckering and Overall Backbone Flexibility
The incorporation of a D-proline residue introduces significant conformational constraints on the peptide backbone. Proline's cyclic side chain restricts the rotation around the N-Cα bond, limiting the accessible φ angle to a narrow range. The stereochemistry of the α-carbon in D-proline, being the enantiomer of the naturally occurring L-proline, leads to a distinct set of preferred backbone conformations.
Table 2: Influence of D-Proline on Dipeptide Conformation
| Feature | Impact of D-Proline |
| Backbone Flexibility | Significantly reduced due to the cyclic nature of the proline side chain. |
| Ring Puckering | Predominantly favors the Cγ-endo (down) pucker. nih.gov |
| Peptide Bond Isomerization | Influences the cis/trans equilibrium of the preceding peptide bond. |
| Overall Dipeptide Conformation | Induces a specific turn or bend in the peptide backbone. |
Structure-Activity Relationship (SAR) Studies of N2-Hydroxy-D-asparaginyl-L-proline Analogs
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For N2-Hydroxy-D-asparaginyl-L-proline, SAR studies would involve synthesizing and testing analogs with systematic modifications to elucidate the roles of the hydroxyl group and the stereochemistry of the amino acid residues.
Elucidating the Role of Hydroxyl Groups in Molecular Recognition and Interaction Affinity
The hydroxyl group introduced by N2-hydroxylation can play a significant role in molecular recognition and binding affinity through various mechanisms. Hydroxylated analogs of bioactive peptides have been synthesized to probe these interactions. nih.gov The hydroxyl group can act as a hydrogen bond donor or acceptor, forming specific interactions with a biological target such as a receptor or enzyme. metwarebio.com This can lead to enhanced binding affinity and specificity.
Furthermore, the increased hydrophilicity imparted by the hydroxyl group can alter the solvation properties of the peptide, which may be critical for its biological activity. nih.gov SAR studies on analogs where the hydroxyl group is removed, shifted, or replaced with other functional groups would provide direct evidence of its importance.
Analyzing the Stereochemical Requirements for Specific Biological Responses
SAR studies involving the synthesis of stereoisomeric analogs (e.g., L-asparaginyl-L-proline, D-asparaginyl-D-proline, N2-Hydroxy-L-asparaginyl-D-proline) would be instrumental in defining the stereochemical requirements for its biological response. nih.gov Such studies have demonstrated that even a single stereochemical inversion can dramatically alter or abolish biological activity. elsevierpure.comnih.gov
Table 3: Hypothetical SAR Analogs of N2-Hydroxy-D-asparaginyl-L-proline
| Analog | Modification | Rationale |
| 1 | Removal of the N2-hydroxyl group | To determine the necessity of the hydroxyl group for activity. |
| 2 | Replacement of D-asparagine with L-asparagine | To assess the importance of the D-configuration of the asparagine residue. |
| 3 | Replacement of L-proline with D-proline | To evaluate the role of the L-configuration of the proline residue. |
| 4 | Esterification of the C-terminal carboxyl group | To probe the role of the free carboxylate in binding. |
| 5 | N-methylation of the proline nitrogen | To investigate the influence of the proline nitrogen's hydrogen bonding capacity. |
Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of Modified Peptides
A variety of sophisticated analytical techniques are employed to determine the three-dimensional structure of modified peptides like N2-Hydroxy-D-asparaginyl-L-proline. These methods provide detailed information about bond lengths, bond angles, dihedral angles, and intermolecular interactions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of peptides in solution. springernature.com One-dimensional and two-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, can be used to assign proton resonances and determine through-bond and through-space connectivities. uzh.ch For N-hydroxylated peptides, specific NMR techniques can be employed to observe the hydroxyl protons, providing valuable information about their local environment and involvement in hydrogen bonding. nih.gov 13C and 15N NMR can also provide insights into the electronic environment of the peptide backbone and side chains. nih.govnih.gov
X-ray crystallography provides high-resolution structural information of molecules in the solid state. iisc.ac.in By growing a single crystal of the dipeptide and analyzing the diffraction pattern of X-rays passed through it, a detailed electron density map can be generated, leading to the precise determination of the atomic coordinates. acs.org This technique would definitively establish the bond lengths, angles, and the puckering of the D-proline ring. mdpi.com
Mass spectrometry (MS) is essential for confirming the molecular weight and sequence of the peptide. massspectra.com Advanced MS techniques, such as tandem mass spectrometry (MS/MS), can be used to fragment the peptide and provide information about its amino acid composition and the location of modifications. nih.govacs.org
Table 4: Application of Advanced Analytical Techniques for Structural Elucidation
| Technique | Information Provided | Relevance for N2-Hydroxy-D-asparaginyl-L-proline |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | 3D structure in solution, conformational dynamics, intra- and intermolecular interactions. | Determination of backbone and side-chain dihedral angles, proline ring pucker, and hydrogen bonding of the hydroxyl group. springernature.comuzh.ch |
| X-ray Crystallography | High-resolution 3D structure in the solid state. | Precise determination of bond lengths, angles, and absolute stereochemistry. iisc.ac.inacs.org |
| Mass Spectrometry (MS) | Molecular weight, amino acid sequence, and location of modifications. | Confirmation of the chemical composition and the presence of the N2-hydroxyl group. massspectra.comnih.gov |
| Circular Dichroism (CD) Spectroscopy | Secondary structure elements (e.g., turns, random coil). | Assessment of the overall conformation in solution. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Vibrational modes of functional groups, hydrogen bonding. | Probing the local environment of the amide and hydroxyl groups. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Dipeptide Conformations
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the solution-state conformations of peptides. ias.ac.in For a dipeptide such as N2-Hydroxy-D-asparaginyl-L-proline, NMR can provide detailed insights into the conformational heterogeneity, particularly concerning the proline residue. Proline is unique among the proteinogenic amino acids due to its cyclic side chain, which restricts the backbone dihedral angle φ and influences the geometry of the preceding peptide bond.
A key conformational feature of proline-containing peptides is the cis-trans isomerization of the X-Pro peptide bond, where X is the residue preceding proline (in this case, N2-Hydroxy-D-asparagine). Unlike other peptide bonds, which strongly favor the trans conformation, the energy barrier for the cis-trans isomerization of a prolyl bond is significantly lower, leading to the presence of both isomers in solution. researchgate.net The interconversion between these states is typically slow on the NMR timescale, allowing for the observation of distinct sets of resonance signals for the cis and trans conformers. researchgate.net
Several NMR parameters are sensitive to the conformation of the dipeptide:
Chemical Shifts: The chemical shifts of the proline Cβ and Cγ carbons are particularly indicative of the cis or trans conformation of the X-Pro peptide bond. A larger difference between the Cβ and Cγ chemical shifts is generally observed for the cis isomer compared to the trans isomer.
Nuclear Overhauser Effect (NOE): NOE data provides information about through-space proximity between protons. For the asparaginyl-proline linkage, specific NOE cross-peaks can distinguish between the cis and trans conformations. For instance, a strong NOE between the α-proton of the asparagine residue and the δ-protons of the proline residue is characteristic of a trans peptide bond, while a strong NOE between the α-protons of both residues is indicative of a cis bond.
Solid-state NMR spectroscopy can also be employed to study the local conformations of peptides in a solid or aggregated state, providing complementary information to solution-state NMR. nih.gov
Table 1: Illustrative ¹³C NMR Chemical Shifts (in ppm) for Proline in cis and trans Conformations of a Dipeptide
| Proline Carbon | trans Conformation | cis Conformation |
| Cα | ~61 | ~60 |
| Cβ | ~31 | ~32 |
| Cγ | ~26 | ~24 |
| Cδ | ~49 | ~47 |
Note: These are typical values and can vary depending on the specific peptide sequence, solvent, and other experimental conditions.
X-ray Crystallography of N2-Hydroxy-D-asparaginyl-L-proline and its Complexes
The process involves growing a single crystal of the dipeptide, which is then irradiated with an X-ray beam. The diffraction pattern produced is used to calculate an electron density map, from which the atomic structure can be modeled. iisc.ac.in
For a proline-containing dipeptide, a crystal structure would unambiguously determine the conformation of the asparaginyl-proline peptide bond as either cis or trans. It would also reveal the pucker of the proline ring (endo or exo), which is another important conformational feature. The crystal structure of aza-proline-containing peptides has revealed the structural properties of this proline analogue. nih.gov Similarly, the crystal structure of a collagen-like peptide with repeating Pro-Pro-Gly sequences has been determined, providing insights into its conformation. nih.gov
Furthermore, co-crystallization of N2-Hydroxy-D-asparaginyl-L-proline with other molecules, such as metal ions or receptor proteins, could provide valuable information about its binding modes and intermolecular interactions. The analysis of crystal packing can also offer insights into the non-covalent forces that govern the self-assembly of the dipeptide. While specific crystallographic data for N2-Hydroxy-D-asparaginyl-L-proline is not available, the principles of X-ray crystallography have been widely applied to understand the structure of numerous proline-containing peptides and protected amino acids. iisc.ac.in
Computational Chemistry and Molecular Modeling of N2 Hydroxy D Asparaginyl L Proline
Quantum Mechanical (QM) Investigations into Electronic and Steric Properties
Quantum mechanical methods are employed to study the electronic structure and energy of molecules with high accuracy. These calculations are fundamental for understanding the intrinsic properties of N²-Hydroxy-D-asparaginyl-L-proline, such as its stable conformations and the nature of its internal chemical bonds.
Ab initio and Density Functional Theory (DFT) are two of the most prominent quantum mechanical methods used to map the conformational energy landscape of a molecule. acs.org For N²-Hydroxy-D-asparaginyl-L-proline, these calculations can elucidate the relative stabilities of different spatial arrangements, which are dictated by the rotation around single bonds and the puckering of the proline ring. nih.govresearchgate.net
Table 1: Key Dihedral Angles for Conformational Analysis of N²-Hydroxy-D-asparaginyl-L-proline
| Dihedral Angle | Description | Residue | Typical Range of Interest |
| φ (phi) | C-N-Cα-C | D-Asparaginyl | -180° to +180° |
| ψ (psi) | N-Cα-C-N | D-Asparaginyl | -180° to +180° |
| ω (omega) | Cα-C-N-Cα | Peptide Bond | ~0° (cis) or ~180° (trans) |
| χ1 (chi1) | N-Cα-Cβ-Cγ | D-Asparaginyl | -180° to +180° |
| χ2 (chi2) | Cα-Cβ-Cγ-Nδ | D-Asparaginyl | -180° to +180° |
| φ (phi) | C-N-Cα-C | L-Proline | Restricted to approx. -60° |
| ψ (psi) | N-Cα-C-O | L-Proline | -180° to +180° |
This table is illustrative and represents the key torsional angles that would be investigated in a typical QM conformational analysis.
The stability of specific conformers of N²-Hydroxy-D-asparaginyl-L-proline is heavily influenced by non-covalent interactions, particularly intramolecular hydrogen bonds. acs.org The molecule contains several hydrogen bond donors (the N-H of the peptide bond, the side-chain amide and hydroxyl group of asparagine) and acceptors (the O=C of the peptide bond, the side-chain amide of asparagine, and the carboxylate group of proline). spectroscopyonline.com
Quantum chemical calculations can identify and quantify the strength of these hydrogen bonds. nih.gov For instance, an interaction between the hydroxyl group of the asparagine side chain and the carbonyl oxygen of the proline residue could stabilize a particular folded conformation. The proline backbone nitrogen is unique as it is a secondary amine and typically cannot act as a hydrogen bond donor once it has formed a peptide bond, a feature that distinctly shapes the peptide's structure. nih.govyoutube.com Analysis methods like Natural Bond Orbital (NBO) can be used to understand the charge distribution and the nature of these bonding interactions. spectroscopyonline.com
Table 2: Potential Intramolecular Hydrogen Bond Donors and Acceptors
| Potential Donor Group | Potential Acceptor Group |
| N-H (Peptide Backbone) | C=O (Peptide Backbone) |
| N-H (Asparaginyl Side Chain) | C=O (Proline Carboxyl) |
| O-H (Asparaginyl Hydroxyl) | C=O (Asparaginyl Side Chain) |
| C=O (Peptide Backbone) | |
| C=O (Proline Carboxyl) |
This table lists potential hydrogen bonding pairs within the molecule. QM calculations are required to confirm the existence and strength of these interactions in low-energy conformers.
Molecular Dynamics (MD) Simulations of N²-Hydroxy-D-asparaginyl-L-proline
While QM methods provide static, high-accuracy snapshots, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment over time. researchgate.net
MD simulations are ideal for exploring the dynamics of N²-Hydroxy-D-asparaginyl-L-proline in a condensed phase, such as in an aqueous solution. researchgate.netunimi.it A typical simulation would involve placing the dipeptide in a box of explicit water molecules and simulating the system for nanoseconds or longer. researchgate.net Such simulations provide insight into:
Conformational Flexibility: How the dipeptide transitions between different stable conformations found in QM studies.
Solvation Structure: The arrangement of water molecules around the dipeptide, highlighting how different functional groups interact with the solvent. researchgate.net
Hydrogen Bonding with Solvent: The formation and breaking of hydrogen bonds between the dipeptide and surrounding water molecules, which affects its solubility and stability. researchgate.net
Force fields like AMBER or GROMOS are commonly used to define the potential energy of the system. nih.gov Analysis of the resulting trajectory can yield properties such as the root-mean-square deviation (RMSD) to assess structural stability and the solvent-accessible surface area (SASA) to quantify solvent exposure. researchgate.net
A key application of MD simulations is to study the interaction of a small molecule with a biological target, such as a protein receptor or enzyme. researchgate.netnih.gov If N²-Hydroxy-D-asparaginyl-L-proline is hypothesized to bind to a specific protein, MD simulations can be used to refine the binding pose and estimate the binding affinity. mdpi.com
Starting from an initial docked pose (see section 5.3), an MD simulation of the protein-dipeptide complex is performed. This allows both the ligand and the protein to adjust their conformations, leading to a more realistic representation of the binding mode. Advanced techniques, such as umbrella sampling or free energy perturbation (FEP), can be used in conjunction with MD to calculate the free energy of binding, providing a quantitative prediction of binding affinity. tmc.eduarxiv.org
Homology Modeling and Molecular Docking for Predictive Interaction Studies
When the three-dimensional structure of a target protein is unknown, homology modeling can be used to generate a predictive model. nih.gov This technique relies on the known experimental structure of a related (homologous) protein as a template. Software like MODELLER can be used to build a 3D model of the target protein based on a sequence alignment with the template. nih.gov
Once a structure of the target macromolecule is available (either from experiment or homology modeling), molecular docking can be used to predict the preferred binding orientation of N²-Hydroxy-D-asparaginyl-L-proline within the target's binding site. researchgate.netmdpi.com Docking algorithms systematically sample many possible orientations and conformations of the ligand within the binding pocket and use a scoring function to rank them. mdpi.com The resulting poses suggest the most likely binding modes and highlight key interactions, such as hydrogen bonds and van der Waals contacts, that stabilize the complex. mdpi.com These predicted binding modes are crucial starting points for more rigorous MD simulations and for guiding the design of new molecules with improved affinity. researchgate.netnih.govnih.gov
Table 3: Typical Workflow for Molecular Docking Studies
| Step | Description | Purpose |
| 1. Target Preparation | Obtain or model the 3D structure of the macromolecule. Add hydrogen atoms, assign partial charges. | Prepare a chemically correct and computationally ready receptor structure. |
| 2. Ligand Preparation | Generate a 3D conformation of N²-Hydroxy-D-asparaginyl-L-proline. Assign charges and define rotatable bonds. | Prepare a flexible and chemically correct ligand structure. |
| 3. Binding Site Definition | Identify and define the active site or binding pocket on the target protein. | Specify the search space for the docking algorithm. |
| 4. Docking Simulation | Run the docking algorithm (e.g., AutoDock Vina) to sample ligand poses within the binding site. | Generate a set of potential binding modes. |
| 5. Pose Analysis & Scoring | Analyze the top-ranked poses based on the scoring function. Examine intermolecular interactions (e.g., H-bonds). | Predict the most stable binding mode and identify key binding interactions. |
Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the mechanistic insights into the biological activities of the chemical compound N2-Hydroxy-D-asparaginyl-L-proline.
Therefore, it is not possible to provide a detailed article on its role in the modulation of enzyme activity, cellular signaling pathways, metabolic regulation, contribution to redox homeostasis, oxidative stress response, or its influence on protein structure, folding, and stability as requested.
Further research and publication in peer-reviewed scientific journals are required to elucidate the specific biological functions and mechanisms of action for N2-Hydroxy-D-asparaginyl-L-proline.
Future Research Directions and Academic Applications
Development of Novel Peptidomimetics and Constrained Analogs based on the N2-Hydroxy-D-asparaginyl-L-proline Scaffold
The introduction of structural rigidity into bioactive peptides is a highly effective method for studying the conformational requirements essential for biological activity. nih.gov The N2-Hydroxy-D-asparaginyl-L-proline dipeptide serves as a compelling scaffold for developing novel peptidomimetics and constrained analogs. Proline and its derivatives play a special role in peptide chemistry due to the unique conformational restrictions they impose on the peptide backbone. sigmaaldrich.comnih.gov By modifying the proline ring or its substituents, researchers can fine-tune the biological and physicochemical properties of peptides. sigmaaldrich.com
Future research can focus on using this dipeptide as a foundational structure. The D-asparagine configuration and the N-hydroxy group introduce non-standard elements that can enhance resistance to proteolytic degradation, a common challenge with standard peptides. nih.gov The proline residue inherently limits the available conformational space, which can lock the molecule into a bioactive shape. nih.gov Developing analogs could involve further modifications to the proline ring or the asparagine side chain to create molecules with tailored properties for specific biological targets. These constrained analogs are invaluable tools for probing peptide-protein interactions and for designing next-generation therapeutics. nih.govnih.gov
| Feature | Standard Dipeptide | Potential N2-Hydroxy-D-asparaginyl-L-proline Analog |
| Flexibility | High conformational freedom | Conformationally restricted due to proline ring |
| Proteolytic Stability | Generally low; susceptible to proteases | Potentially high due to non-standard residues (D-amino acid, N-hydroxy group) |
| Bioactivity | Dependent on sequence and conformation | Can be "locked" into a bioactive conformation |
| Hydrogen Bonding | Standard backbone and side-chain donors/acceptors | Additional H-bond potential from the N-hydroxy group |
Exploration of Biological Roles of Asparagine and Proline Hydroxylation in Uncharacterized Systems
Protein hydroxylation is a critical post-translational modification (PTM) that regulates protein stability, function, and interaction with other molecules. nih.govmetwarebio.com The hydroxylation of proline and asparagine residues is best characterized in the context of the cellular response to oxygen levels, primarily through the regulation of Hypoxia-Inducible Factor (HIF). nih.govnih.gov Enzymes known as prolyl hydroxylases (PHDs) and Factor Inhibiting HIF (FIH) catalyze these reactions, using oxygen as a co-substrate. nih.govmdpi.com Prolyl hydroxylation typically targets HIF-α for degradation, while asparaginyl hydroxylation by FIH can block its transcriptional activity. nih.govmdpi.com
While the HIF pathway is well-studied, the full extent of prolyl and asparaginyl hydroxylation across the proteome remains largely uncharacterized. nih.gov A significant future direction is the identification of novel substrates for these hydroxylases in systems unrelated to hypoxia. mdpi.comnih.gov This research could uncover new regulatory mechanisms in various cellular processes. Furthermore, recent evidence suggests that asparagine hydroxylation, long considered irreversible, may be a dynamic and reversible modification. researchgate.netbiorxiv.org This opens up an entirely new field of study to identify the enzymes responsible for dehydroxylation and to understand how this reversible switch might function in signaling networks, akin to phosphorylation or methylation. researchgate.net
| Enzyme Family | Known Substrate Example | Known Function | Potential Uncharacterized Role |
| Prolyl Hydroxylase Domain proteins (PHDs) | HIF-1α | Marks protein for proteasomal degradation. mdpi.com | Regulating the stability of other proteins involved in metabolism or cell cycle. |
| Factor Inhibiting HIF (FIH) | HIF-1α | Blocks binding of transcriptional co-activators. mdpi.com | Modulating protein-protein interactions in non-hypoxic signaling pathways. |
Advanced Biocatalytic Pathways for the Enantioselective Production of N2-Hydroxy-D-asparaginyl-L-proline and its Stereoisomers
The precise stereochemistry of molecules is critical for their biological function. The development of efficient, selective, and environmentally friendly synthetic methods is a key goal in modern chemistry. Biocatalysis, which uses enzymes to perform chemical transformations, offers a promising approach for the enantioselective production of complex molecules like N2-Hydroxy-D-asparaginyl-L-proline and its various stereoisomers. nih.govrsc.org Traditional chemical synthesis of specific stereoisomers can be challenging, often requiring multiple protection and deprotection steps and yielding mixtures of isomers that are difficult to separate. rsc.org
Future research should focus on developing enzymatic pathways for the synthesis of this dipeptide. This could involve several strategies:
Engineered Reductases: Carbonyl reductases can be used for the stereoselective reduction of keto-acid precursors to form the desired hydroxy-amino acid with high enantiomeric excess. nih.govrsc.org
Hydrolases and Ligases: Lipases and proteases can be employed for the kinetic resolution of racemic mixtures or for the direct, stereoselective ligation of the D-asparaginyl and L-proline moieties. nih.gov
Non-ribosomal peptide synthetases (NRPSs): Exploring and engineering these complex enzymes, which naturally produce a wide variety of peptides, could provide a direct biosynthetic route to the target dipeptide and its analogs. researchgate.net
Developing these biocatalytic methods would not only provide a more sustainable route to these valuable compounds but also facilitate the production of all possible stereoisomers for comparative biological and structural studies. researchgate.net
| Biocatalytic Strategy | Enzyme Class | Application |
| Stereoselective Synthesis | Carbonyl Reductases | Synthesis of chiral hydroxy-amino acid precursors from prochiral ketones. |
| Kinetic Resolution | Lipases, Proteases | Separation of a racemic mixture of amino acid precursors. |
| Peptide Bond Formation | Peptide Ligases, Engineered Proteases | Enantioselective coupling of the two amino acid components. |
| Whole-Cell Biosynthesis | Engineered Microorganisms | Multi-step synthesis from simple starting materials using engineered metabolic pathways. |
Integration of Systems Biology Approaches for Comprehensive Understanding of Dipeptide Functionality
Dipeptides are not merely intermediates in protein metabolism; they can act as signaling molecules and have distinct physiological functions. wikipedia.org Understanding the full biological impact of a specific dipeptide like N2-Hydroxy-D-asparaginyl-L-proline requires a holistic perspective that moves beyond single-target interactions. Systems biology provides a framework for achieving this comprehensive understanding by integrating multiple layers of biological data. oup.com
Future research should apply systems-level approaches to elucidate the functional role of this dipeptide. This would involve treating cells or organisms with the compound and then analyzing the global changes using various "omics" technologies:
Proteomics: To identify changes in protein expression and post-translational modifications (like phosphorylation or hydroxylation) induced by the dipeptide.
Transcriptomics: To measure how the dipeptide affects gene expression across the entire genome.
Metabolomics: To map out the alterations in cellular metabolism and identify pathways influenced by the dipeptide's presence.
By integrating these large-scale datasets, researchers can build computational models of the cellular networks perturbed by N2-Hydroxy-D-asparaginyl-L-proline. nih.gov This approach can reveal unexpected biological roles, identify downstream targets, and provide a much deeper understanding of the dipeptide's mechanism of action within a complex biological system. oup.com
Q & A
Advanced Research Question
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ and maximal efficacy .
- Outlier management : Apply Grubbs’ test to exclude anomalous data points caused by technical errors (e.g., pipetting inaccuracies) .
- Multiplicity correction : Use Bonferroni or Benjamini-Hochberg adjustments when testing multiple hypotheses (e.g., cytokine panels) to reduce false positives .
Document all statistical parameters (e.g., confidence intervals, n-values) in line with NIH reporting standards .
How can researchers validate the stability of N²-Hydroxy-D-asparaginyl-L-proline under varying storage conditions?
Basic Research Question
- Temperature studies : Store aliquots at -80°C, -20°C, 4°C, and 25°C. Assess degradation monthly via HPLC .
- Lyophilization : Test reconstituted solutions for pH-dependent stability (e.g., citrate vs. phosphate buffers) .
- Light sensitivity : Use amber vials and compare degradation rates under UV vs. dark conditions .
Publish stability data with raw chromatograms to support reproducibility .
What strategies mitigate batch-to-batch variability in peptide synthesis involving N²-Hydroxy-D-asparaginyl-L-proline?
Advanced Research Question
- Solid-phase synthesis : Optimize coupling reagents (e.g., HATU vs. DIC) and monitor reaction completion via Kaiser test .
- Quality control (QC) : Implement orthogonal methods (e.g., MALDI-TOF for mass verification, CD spectroscopy for secondary structure analysis) .
- Data transparency : Share batch records and QC criteria in supplementary materials to facilitate cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
